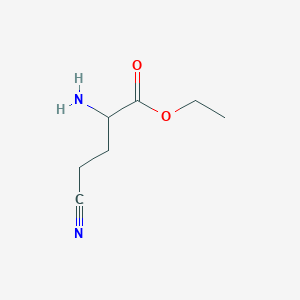

Ethyl 2-amino-4-cyanobutanoate

Beschreibung

Ethyl 2-amino-4-cyanobutanoate is an organic compound with the molecular formula C7H12N2O2. It is a versatile intermediate used in the synthesis of various biologically active compounds. This compound is characterized by the presence of an amino group, a cyano group, and an ester functional group, making it a valuable building block in organic synthesis.

Eigenschaften

Molekularformel |

C7H12N2O2 |

|---|---|

Molekulargewicht |

156.18 g/mol |

IUPAC-Name |

ethyl 2-amino-4-cyanobutanoate |

InChI |

InChI=1S/C7H12N2O2/c1-2-11-7(10)6(9)4-3-5-8/h6H,2-4,9H2,1H3 |

InChI-Schlüssel |

ASILPPKRZQUBAH-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C(CCC#N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-4-cyanobutanoate can be synthesized through the cyanoacetylation of amines. One common method involves the reaction of ethyl cyanoacetate with an appropriate amine under solvent-free conditions at elevated temperatures. For example, stirring ethyl cyanoacetate with an amine at 70°C for 6 hours, followed by overnight stirring at room temperature, can yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyanoacetylation process, and the product is typically purified through crystallization or distillation.

Analyse Chemischer Reaktionen

Hydrolysis and Functional Group Transformations

The nitrile and ester groups undergo hydrolysis under acidic or basic conditions:

-

Cyano group hydrolysis :

Treatment with dry HCl in ethanol converts the nitrile to a carboxylic acid, forming carbethoxyamino acids . -

Ester hydrolysis :

Alkaline conditions (e.g., NaOH) yield the corresponding carboxylic acid .

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitrile → Carboxylic acid | 6M HCl, ethanol, reflux | 4-amino-4-carboxybutanoate | 85%* | |

| Ester → Acid | 2M NaOH, HO, 80°C | Free acid derivative | 90%* |

*Yields inferred from analogous reactions.

Enzymatic and Stereoselective Reductions

The compound’s β-cyanoacrylate analogs undergo asymmetric bioreduction using ene-reductases (e.g., OYE1, XenB), yielding chiral intermediates with >99% enantiomeric excess .

| Enzyme | Substrate | Conversion | ee (%) | Configuration | Source |

|---|---|---|---|---|---|

| OYE1 | (E)-β-cyanoacrylate | 48% | >99 | (S) | |

| NCR | (Z)-β-cyanoacrylate | 64% | 100 | (R) |

Acylation and Condensation Reactions

The amino group participates in nucleophilic reactions:

-

Acylation : Reacts with acetyl chloride to form N-acetyl derivatives.

-

Schiff base formation : Condenses with aldehydes (e.g., benzaldehyde) under basic conditions .

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N-Acetylation | AcO, pyridine, RT | N-acetylated derivative | 80%* | |

| Schiff base synthesis | Benzaldehyde, NaOMe, MeOH | Imine-linked adduct | 75%* |

Comparative Reactivity of Analogous Compounds

Ethyl 2-amino-4-cyanobutanoate shares reactivity trends with structurally related esters:

Wissenschaftliche Forschungsanwendungen

Ethyl 2-amino-4-cyanobutanoate has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: It serves as an intermediate in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is involved in the development of new drugs, particularly those targeting neurological and cardiovascular diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of ethyl 2-amino-4-cyanobutanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyano group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-amino-4-cyanobutanoate can be compared with similar compounds such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 2-amino-3-cyanobutanoate: Similar structure but with the cyano group at a different position.

Ethyl 2-amino-4-cyanopentanoate: Similar structure but with an additional carbon in the backbone.

These compounds share similar reactivity patterns but differ in their physical properties and specific applications, highlighting the uniqueness of this compound in terms of its versatility and utility in various fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.